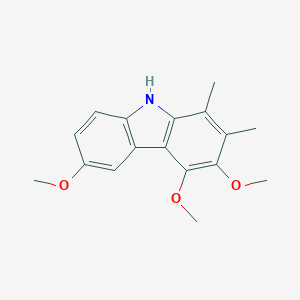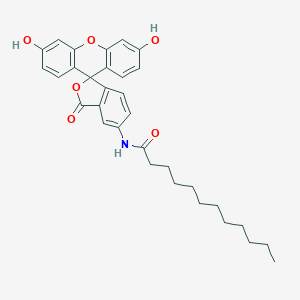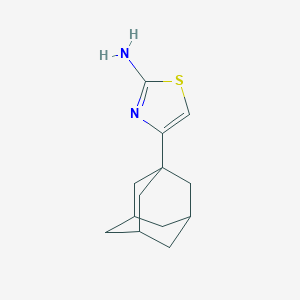
4-(6-Chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide is a compound belonging to the benzothiadiazine family. This class of compounds is known for its diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The unique structure of 1,2,4-benzothiadiazine-1,1-dioxide allows for various functional modifications, making it a versatile scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with chloroacetic acid in the presence of a base, followed by cyclization to form the benzothiadiazine ring . The reaction conditions often include refluxing in a suitable solvent such as toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield . The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom in the benzothiadiazine ring.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
6-Chloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its antihypertensive and antidiabetic properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 6-Chloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its pharmacological effects. The compound may act on ion channels, such as potassium channels, or modulate receptor activity, such as AMPA receptors .
Comparison with Similar Compounds
Similar Compounds
Chlorothiazide: Another benzothiadiazine derivative used as a diuretic and antihypertensive agent.
Hydrochlorothiazide: Similar to chlorothiazide but with different pharmacokinetic properties.
Uniqueness
6-Chloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide is unique due to its specific functional groups and the ability to undergo various chemical modifications. This versatility makes it a valuable compound in medicinal chemistry and other scientific research fields .
Properties
CAS No. |
101063-99-4 |
|---|---|
Molecular Formula |
C11H11ClN2O4S |
Molecular Weight |
302.73 g/mol |
IUPAC Name |
4-(6-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)butanoic acid |
InChI |
InChI=1S/C11H11ClN2O4S/c12-7-4-5-9-8(6-7)13-10(14-19(9,17)18)2-1-3-11(15)16/h4-6H,1-3H2,(H,13,14)(H,15,16) |
InChI Key |
YOPLYGDBZRTEAI-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)NC(=NS2(=O)=O)CCCC(=O)O |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=NS2(=O)=O)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[2.2.1]hept-5-ene-2-methanol, 5,6-dimethyl-1-(1-methylethenyl)-](/img/structure/B34358.png)

![Furo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B34362.png)



![4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid](/img/structure/B34374.png)







